molecular formula C18H21ClN4O3S B2477139 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 838875-97-1

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide

カタログ番号 B2477139
CAS番号: 838875-97-1
分子量: 408.9
InChIキー: VTOBTPOPIIOGAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, this compound blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to be a potent and selective inhibitor of BTK. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in B-cell malignancies. This compound has also been shown to block B-cell receptor signaling and inhibit downstream signaling pathways such as the PI3K/AKT and NF-κB pathways. In addition, this compound has been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. This compound has also been shown to have favorable pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. In addition, this compound has not been extensively studied in non-B-cell malignancies, which limits its potential applications in other types of cancer.

将来の方向性

There are several future directions for the development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide. One potential direction is the clinical development of this compound in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the development of this compound for the treatment of other types of cancer that are driven by BTK signaling, such as Waldenström macroglobulinemia and multiple myeloma. In addition, there is a need for further preclinical studies to better understand the mechanism of action of this compound and its potential off-target effects.

合成法

The synthesis of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide involves a series of chemical reactions that start with 4-chlorobenzenesulfonyl chloride and 4-pyridin-2-ylpiperazine. The intermediate product is then treated with 3-oxo-3-(propylamino)propanenitrile to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, this compound was shown to inhibit BTK activity and induce apoptosis in CLL cells. In another study published in Blood, this compound was shown to inhibit BTK activity and block B-cell receptor signaling in MCL cells. These preclinical studies provide a strong rationale for the clinical development of this compound in the treatment of B-cell malignancies.

特性

IUPAC Name

4-chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-15-4-6-16(7-5-15)27(25,26)21-10-8-18(24)23-13-11-22(12-14-23)17-3-1-2-9-20-17/h1-7,9,21H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBTPOPIIOGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。